molecular formula C26H29N3O3S B6485376 2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 309750-10-5

2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B6485376
Numéro CAS: 309750-10-5
Poids moléculaire: 463.6 g/mol
Clé InChI: HRMZNTCKGRYWPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a heterocyclic core with distinct functional groups. Key structural features include:

  • A 3-pentyl substituent, contributing to lipophilicity and influencing membrane permeability.
  • A pyrrolidine-1-carbonyl group at position 7, which may enhance solubility and enable hydrogen bonding via the carbonyl oxygen.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions .

Propriétés

IUPAC Name

3-pentyl-2-phenacylsulfanyl-7-(pyrrolidine-1-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-2-3-7-16-29-25(32)21-13-12-20(24(31)28-14-8-9-15-28)17-22(21)27-26(29)33-18-23(30)19-10-5-4-6-11-19/h4-6,10-13,17H,2-3,7-9,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMZNTCKGRYWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)N=C1SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

3-(3-Methoxyphenyl)-2-{[(4-Methylphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one (Compound G859-0289)

  • Core Structure: Shares the quinazolinone backbone and pyrrolidine-1-carbonyl group at position 7 .
  • Substituent Differences: Position 3: 3-Methoxyphenyl (vs. Position 2: [(4-Methylphenyl)methyl]sulfanyl (vs. 2-oxo-2-phenylethylsulfanyl), reducing steric bulk but lacking the ketone functionality.
  • Implications: The methoxyphenyl group may enhance aqueous solubility compared to the pentyl chain.

3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one

  • Substituent Differences :
    • Position 3 : 2-Ethylphenyl (vs. pentyl), offering moderate lipophilicity.
    • Position 2 : Methyl group (vs. sulfanyl-containing chain), eliminating sulfur-based interactions.
  • Implications :
    • Reduced molecular weight (MW: ~295 g/mol vs. ~509 g/mol for the target compound) likely improves bioavailability.
    • Lack of the pyrrolidine carbonyl group may limit target binding specificity .

Sulfanyl-Containing Heterocycles

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Core Structure : Oxadiazole ring with sulfanyl-linked indole and acetamide groups.
  • Key Differences: Heterocycle: Oxadiazole (vs. quinazolinone), altering electronic properties and ring strain. Sulfanyl Group: Attached to an oxadiazole (vs.
  • Implications :
    • Demonstrated antibacterial and hemolytic activities in studies, suggesting the sulfanyl group’s role in membrane disruption .

Montelukast Derivatives

  • Example: 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid
  • Key Features :
    • Multiple sulfanyl groups in a leukotriene antagonist scaffold.
    • Carboxylic acid terminus enhances solubility.
  • Implications :
    • Sulfanyl groups in Montelukast contribute to disulfide bond formation in vivo, a feature absent in the target compound due to its 2-oxo-2-phenylethylsulfanyl group .

Pyridinone and Thiazole Derivatives

1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

  • Core Structure: Dihydropyridinone with electron-withdrawing cyano groups.
  • Comparison: The 2-oxo group is analogous to the target compound’s 4-one but within a pyridine system. Dimethylamino and acetyl groups introduce strong electron-donating and withdrawing effects, respectively.
  • Implications: Higher polarity (due to cyano and hydroxy groups) may limit blood-brain barrier penetration compared to the target compound .

Structural and Functional Data Table

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Dihydroquinazolinone 2-[(2-Oxo-2-phenylethyl)sulfanyl] Pentyl Pyrrolidine-1-carbonyl ~509 High lipophilicity, moderate H-bond capacity
3-(3-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one Quinazolinone [(4-Methylphenyl)methyl]sulfanyl 3-Methoxyphenyl Pyrrolidine-1-carbonyl ~497 Enhanced solubility, reduced steric bulk
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole Sulfanyl-linked indole and acetamide N/A N/A ~350–400 Antibacterial activity, hemolytic
Montelukast Derivative Linear sulfanyl chain Multiple sulfanyl groups N/A Carboxylic acid terminus ~600–650 Disulfide formation, high solubility

Research Findings and Implications

  • Lipophilicity : The pentyl group in the target compound enhances membrane permeability compared to methoxyphenyl or methyl substituents in analogs .
  • Sulfanyl Reactivity : The 2-oxo-2-phenylethylsulfanyl group may undergo metabolic oxidation to sulfoxides, unlike Montelukast’s stable sulfanyl linkages .
  • Biological Activity: While sulfanyl-containing oxadiazoles exhibit antibacterial effects, the target compound’s quinazolinone core may favor kinase or protease inhibition due to planar aromaticity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.